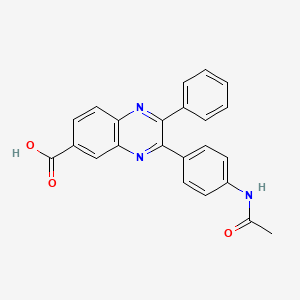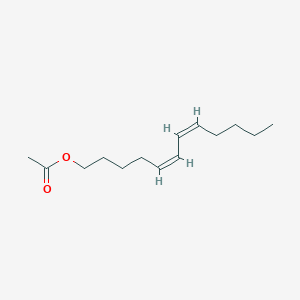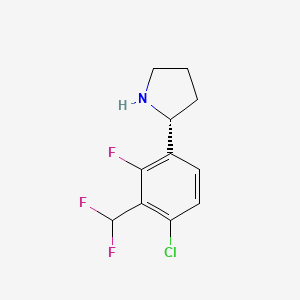
(R)-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine is a chiral compound with significant interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(difluoromethyl)-2-fluoroaniline and ®-pyrrolidine-2-carboxylic acid.
Coupling Reaction: The key step involves coupling the aniline derivative with the pyrrolidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The product is then purified using column chromatography to obtain the desired ®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-2-(4-Chloro-3-(trifluoromethyl)-2-fluorophenyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
®-2-(4-Bromo-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C11H11ClF3N |
|---|---|
分子量 |
249.66 g/mol |
IUPAC名 |
(2R)-2-[4-chloro-3-(difluoromethyl)-2-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H11ClF3N/c12-7-4-3-6(8-2-1-5-16-8)10(13)9(7)11(14)15/h3-4,8,11,16H,1-2,5H2/t8-/m1/s1 |
InChIキー |
ULKONVPAJHTYBG-MRVPVSSYSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C=C2)Cl)C(F)F)F |
正規SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)Cl)C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
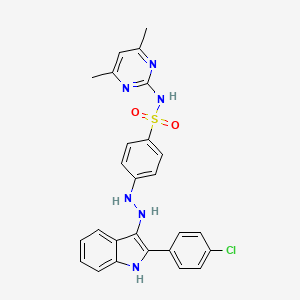
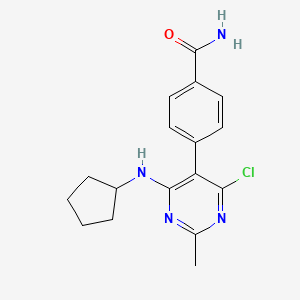
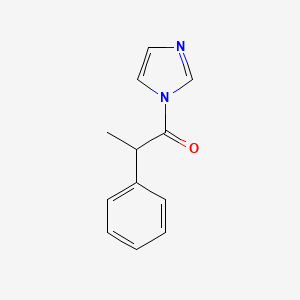

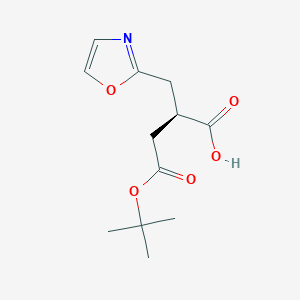

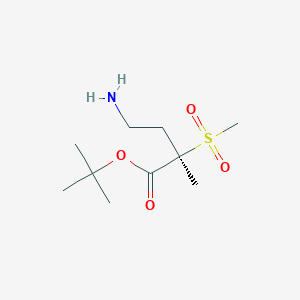
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
